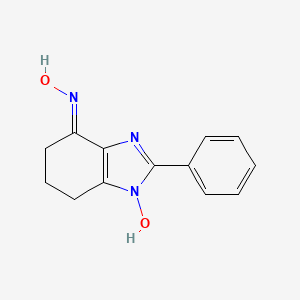
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as MCL-1 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and is considered a potential drug candidate for cancer treatment.
作用機序
The mechanism of action of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves the inhibition of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine expression. N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a member of the Bcl-2 family of proteins that plays a crucial role in regulating apoptosis. Cancer cells often overexpress N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, which helps them to survive and resist chemotherapy. By inhibiting N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to have several biochemical and physiological effects. It selectively inhibits N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine expression, inducing apoptosis in cancer cells. It has also been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is its selectivity towards N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. This allows for targeted cancer therapy, minimizing damage to normal cells. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One direction is to investigate its potential as a combination therapy with other cancer drugs. Another direction is to study its efficacy in different types of cancer. Additionally, further research is needed to optimize the synthesis process of this compound, making it more readily available for research purposes.
合成法
The synthesis of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a complex process that involves several steps. The initial step involves the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline to form 4-chlorobenzylidene-2-methoxyaniline. This intermediate compound is then reacted with piperazine to form N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine.
科学的研究の応用
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential as a cancer therapy. It has been shown to selectively inhibit the expression of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, a protein that is overexpressed in many cancer cells and is responsible for their survival. By inhibiting N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, this compound induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
特性
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-23-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(19)9-7-15/h2-9,14H,10-13H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGONGRNPMDJKJ-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-Chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B5910748.png)
![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)
![N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5910762.png)

![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)






